Trimethoprim-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

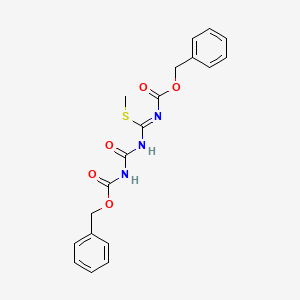

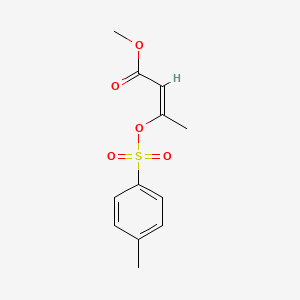

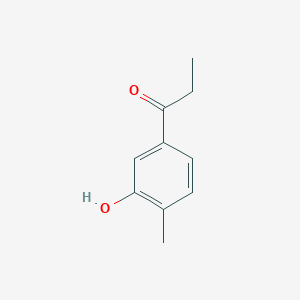

三甲氧苄胺-d3 是一种三甲氧苄胺的氘代形式,三甲氧苄胺是一种主要用于治疗细菌感染的抗生素。 三甲氧苄胺-d3 中的氘原子取代了三个氢原子,使其在质谱法中可用作内标,用于三甲氧苄胺的定量分析 。 三甲氧苄胺本身是一种抗叶酸抗菌剂,它抑制细菌二氢叶酸还原酶,这种酶对于四氢叶酸的合成至关重要,四氢叶酸对于细菌 DNA 合成是必需的 .

科学研究应用

三甲氧苄胺-d3 在科学研究中具有多种应用:

化学: 用作质谱法中三甲氧苄胺定量的内标.

生物学: 通过提供稳定的同位素标记化合物,有助于研究涉及三甲氧苄胺的代谢途径。

医学: 用于药代动力学研究,以了解三甲氧苄胺在体内的分布和代谢。

作用机制

三甲氧苄胺-d3 通过抑制细菌二氢叶酸还原酶(DHFR)发挥作用,二氢叶酸还原酶是一种参与四氢叶酸合成的酶。 这种抑制阻止了细菌 DNA 的形成,导致细菌细胞死亡 。 分子靶标是 DHFR 酶,该途径涉及叶酸代谢的破坏,叶酸代谢对于细菌的生存至关重要 .

生化分析

Biochemical Properties

Trimethoprim-d3, like its parent compound Trimethoprim, interacts with the enzyme dihydrofolate reductase (DHFR). By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, an essential precursor in the synthesis of purines, amino acids, and thymidylic acid . This interaction disrupts bacterial DNA synthesis, leading to cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting DNA synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of a wide range of bacteria, including E. coli, K. pneumoniae, Enterobacter spp., P. mirabilis, and coagulase-negative Staphylococcus species .

Molecular Mechanism

The molecular mechanism of this compound involves binding to and inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential precursor in the thymidine synthesis pathway. Interference with this pathway inhibits bacterial DNA synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the antibiotic can cause transient elevations in blood urea and creatinine levels, indicating potential effects on kidney function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, high doses of Trimethoprim have been associated with adverse effects such as nausea, vomiting, and skin rash . Specific studies on the dosage effects of this compound in animal models are currently lacking.

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). This process is catalyzed by the enzyme dihydrofolate reductase (DHFR), which this compound inhibits . The inhibition of this pathway disrupts the synthesis of bacterial DNA and RNA, leading to cell death .

Transport and Distribution

This compound, like Trimethoprim, is rapidly absorbed following oral administration with a high bioavailability . Approximately 44% of Trimethoprim is bound to plasma proteins, suggesting that this compound may have a similar distribution within the body . Specific studies on the transport and distribution of this compound within cells and tissues are currently lacking.

准备方法

化学反应分析

三甲氧苄胺-d3 与其非氘代对应物一样,会发生几种类型的化学反应:

氧化: 它可以在特定条件下被氧化,尽管这对于其主要用途来说并不常见。

还原: 三甲氧苄胺-d3 的还原反应不太常见。

这些反应中常用的试剂包括强酸、碱和亲核试剂。形成的主要产物取决于具体的反应条件和所用试剂。

相似化合物的比较

三甲氧苄胺-d3 由于存在氘原子而独一无二,这使其在质谱法中特别有用。类似的化合物包括:

三甲氧苄胺: 非氘代形式,广泛用作抗生素.

乙胺嘧啶: 另一种抗叶酸抗微生物剂,用于治疗寄生虫感染.

甲氨蝶呤: 一种用于癌症治疗的抗叶酸药物.

三甲氧苄胺-d3 的独特之处在于它作为内标的应用,这在其他类似化合物中并不常见。

属性

IUPAC Name |

5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676181 |

Source

|

| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189923-38-3 |

Source

|

| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)

![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)